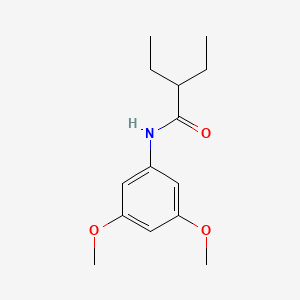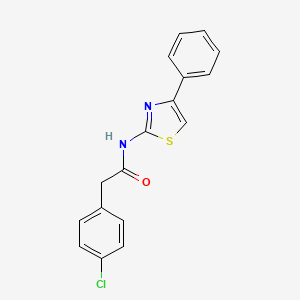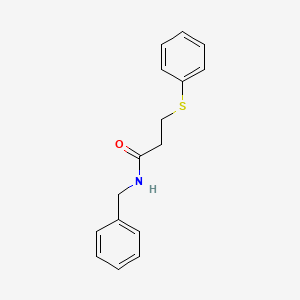
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain biological processes, which makes it a promising candidate for use in a variety of research fields.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is complex and not yet fully understood. However, studies have shown that this compound has the ability to inhibit certain biological processes, including the activity of enzymes involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile in lab experiments is its ability to inhibit certain biological processes, which makes it a promising candidate for use in a variety of research fields. However, one of the main limitations of using this compound is its complexity, which makes it difficult to synthesize and study.
Direcciones Futuras
There are many future directions for research involving 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile. One of the most promising areas of research is in the field of cancer research, where this compound has shown great promise as a potential treatment for a variety of different types of cancer. In addition, this compound has also been studied for its potential applications in the field of drug discovery, where it has shown activity against a variety of different biological targets. Finally, future research may focus on improving the synthesis of this compound and developing new methods for studying its properties and potential applications.
Métodos De Síntesis
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a complex process that involves several steps. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)propenal. The second step involves the reaction of this intermediate with acetonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of the final product, this compound.
Aplicaciones Científicas De Investigación
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by disrupting certain biological processes. In addition, this compound has also been studied for its potential applications in the field of drug discovery, as it has been shown to have activity against a variety of different biological targets.
Propiedades
IUPAC Name |
(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)14(18)11(9-17)7-10-5-6-13(19-4)12(16)8-10/h5-8H,1-4H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEOWQRTUSIGNI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)



